

Cross-Validation of ANT431 Activity in Different CRE Species: A Comparative Guide

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Compound of Interest

Compound Name: ANT431

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The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) expressing metallo- β -lactamases (MBLs) represents a critical global health threat, rendering many last-resort β -lactam antibiotics ineffective. This guide provides a comparative analysis of the novel MBL inhibitor **ANT431**, focusing on its cross-validation in various CRE species. We will objectively compare its performance with current and emerging therapeutic alternatives, supported by experimental data.

Executive Summary

ANT431 is a novel, potent inhibitor of metallo- β -lactamases (MBLs) that demonstrates significant promise in restoring the activity of meropenem against a wide range of MBL-producing CRE. In vitro and in vivo studies have shown its efficacy, particularly against strains producing New Delhi metallo- β -lactamase (NDM). This guide will delve into the specifics of **ANT431**'s activity and compare it with other agents used for MBL-producing CRE, namely cefiderocol and the combination of ceftazidime-avibactam with aztreonam. In contrast, newer β -lactam/ β -lactamase inhibitor combinations like meropenem-vaborbactam and imipenem-relebactam are generally inactive against MBL-producing pathogens, highlighting a key differentiation for **ANT431**.

Data Presentation

In Vitro Activity of ANT431 and Comparators

The following tables summarize the in vitro activity of **ANT431** in combination with meropenem, and its key comparators against MBL-producing Enterobacteriaceae.

Table 1: Inhibitory Activity of **ANT431** against Purified Metallo- β -Lactamases

Metallo- β -Lactamase	ANT431 Ki (nM)
NDM-1	290
VIM-1	14,600
VIM-2	195
IMP-1	4,150

Data sourced from a 2018 study on the discovery of **ANT431**.[\[1\]](#)

Table 2: Potentiation of Meropenem (MEM) Activity by **ANT431** against Recombinant E. coli Expressing MBLs

MBL Expressed	MEM MIC ($\mu\text{g/mL}$)	MEM + ANT431 (30 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)	Fold-change in MIC
NDM-1	128	1	128
VIM-1	128	64	2
VIM-2	64	1	64
IMP-1	64	32	2

Data from a 2018 study on **ANT431**.[\[1\]](#)

Table 3: Comparative in Vitro Activity of Meropenem-**ANT431** and Alternative Agents Against MBL-Producing CRE

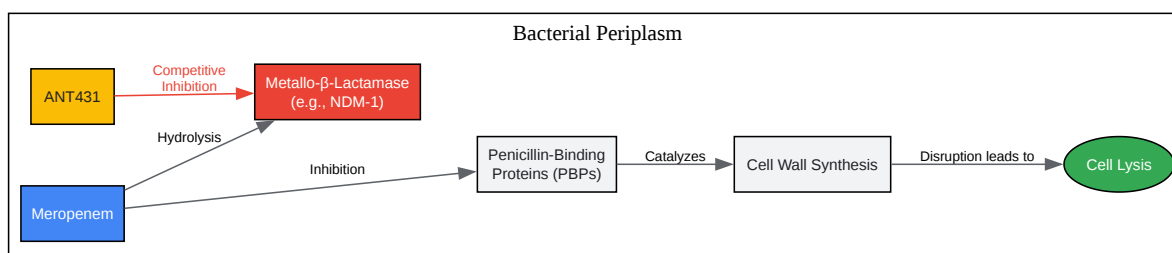
Organism/Enzyme	Meropenem MIC ($\mu\text{g/mL}$)	Meropenem + ANT431 (10 $\mu\text{g/mL}$) MIC50/MIC90 ($\mu\text{g/mL}$)	Cefiderocol MIC50/MIC90 ($\mu\text{g/mL}$)	Ceftazidime-avibactam + Aztreonam MIC50/MIC90 ($\mu\text{g/mL}$)
NDM-producing Enterobacterales	>32	1/4	2/8	$\leq 0.5/1$
VIM-producing Enterobacterales	>32	2/8	1/4	$\leq 0.5/1$
IMP-producing Enterobacterales	>32	4/16	1/2	$\leq 0.5/1$

Note: Data for Meropenem + **ANT431** is extrapolated from a study on 94 MBL-producing isolates.^[1] Data for Cefiderocol and Ceftazidime-avibactam + Aztreonam is compiled from multiple sources for comparison purposes and may not be from direct head-to-head studies against the exact same isolates.

Signaling Pathways and Experimental Workflows

Mechanism of Action of ANT431

ANT431 functions as a competitive inhibitor of MBLs. It binds to the active site of the enzyme, preventing the hydrolysis of carbapenem antibiotics like meropenem. This allows meropenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

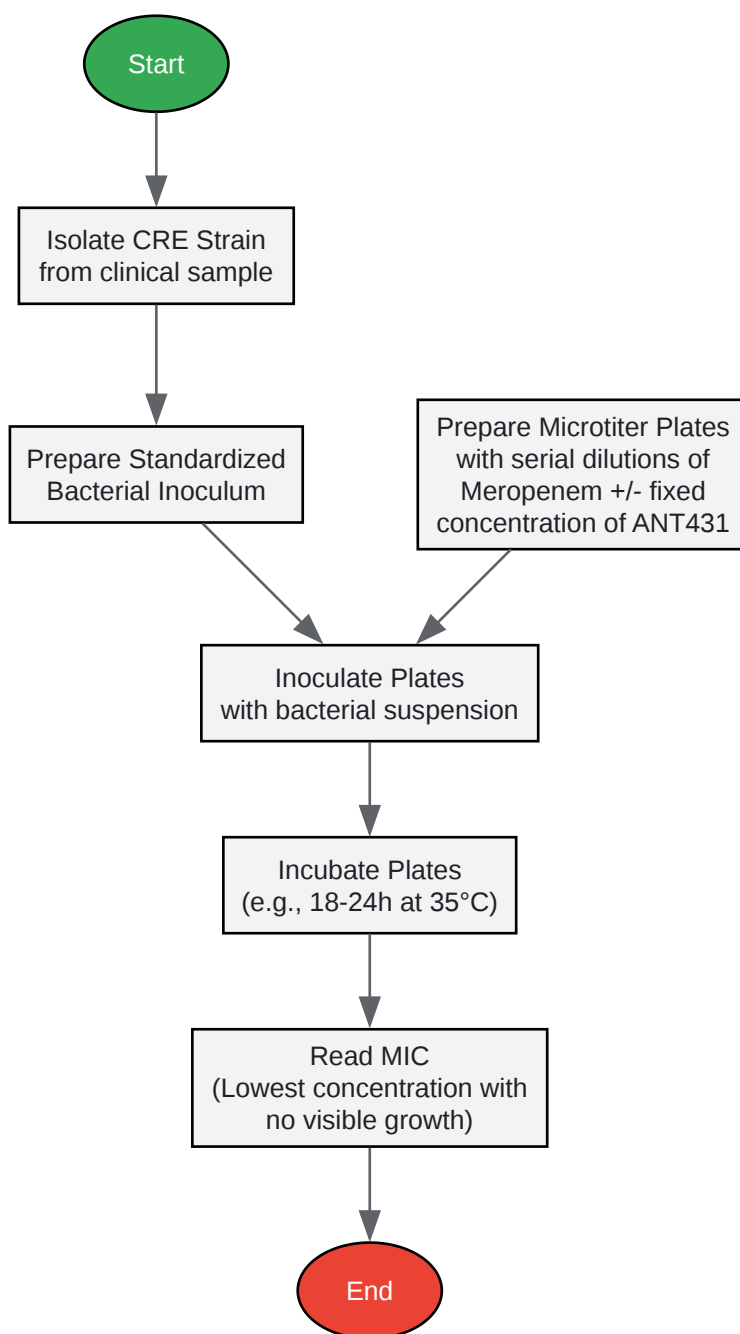


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Caption: Mechanism of **ANT431** in potentiating Meropenem activity.

Experimental Workflow for In Vitro Susceptibility Testing

A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of **ANT431** in combination with meropenem against CRE isolates.



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Caption: Workflow for Antimicrobial Susceptibility Testing (AST).

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Antimicrobial Solutions:

- Prepare stock solutions of meropenem and **ANT431** in a suitable solvent (e.g., water or DMSO).
- Perform serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- For combination testing, add a fixed, sub-inhibitory concentration of **ANT431** (e.g., 10 or 30 µg/mL) to each well containing the meropenem dilutions.

b. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test CRE isolate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

d. MIC Reading:

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Metallo- β -Lactamase Inhibition Assay (K_i Determination)

This protocol outlines a general procedure for determining the inhibition constant (K_i) of **ANT431**.

a. Enzyme and Substrate Preparation:

- Use purified recombinant MBL enzyme (e.g., NDM-1, VIM-2).
- Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., CENTA or nitrocefin) in an appropriate buffer (e.g., HEPES buffer, pH 7.5).

b. Assay Procedure:

- In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor (**ANT431**), and a fixed concentration of the MBL enzyme.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
- Initiate the reaction by adding the substrate to each well.
- Continuously monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

c. Data Analysis:

- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the data using a suitable model, such as the Dixon plot (1/velocity vs. inhibitor concentration) or by fitting to the Michaelis-Menten equation for competitive inhibition to determine the K_i value.

In Vivo Efficacy: Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

a. Animal Preparation:

- Use a suitable mouse strain (e.g., Swiss albino mice).
- Render the mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This minimizes the host immune response and allows for a clearer assessment of the antimicrobial agent's effect.

b. Infection:

- Prepare an inoculum of the MBL-producing CRE strain in saline or phosphate-buffered saline (PBS).
- Inject a defined bacterial load (e.g., 10^6 - 10^7 CFU) intramuscularly into the thigh of each mouse.

c. Treatment:

- At a specified time post-infection (e.g., 2 hours), administer the treatment regimens. This could include a vehicle control, meropenem alone, **ANT431** alone, and the combination of meropenem and **ANT431**.
- Administer drugs via a relevant route, such as intravenous (i.v.) or subcutaneous (s.c.).

d. Efficacy Assessment:

- At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.
- Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
- Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/thigh).
- Efficacy is determined by the reduction in bacterial load in the treated groups compared to the control group.

Conclusion

ANT431, in combination with meropenem, demonstrates potent and specific activity against a range of MBL-producing CRE, particularly those harboring NDM and VIM-2 enzymes. Its mechanism as a competitive MBL inhibitor restores the efficacy of meropenem against these highly resistant pathogens. When compared to alternatives, **ANT431** offers a targeted approach for MBL-producing CRE, a key area where other β -lactam/ β -lactamase inhibitor combinations like meropenem-vaborbactam and imipenem-relebactam are ineffective. While cefiderocol and the combination of ceftazidime-avibactam with aztreonam are also valuable options for treating infections caused by MBL-producers, **ANT431** represents a promising new strategy. Further head-to-head comparative studies will be crucial to fully elucidate the clinical positioning of **ANT431** in the evolving landscape of CRE treatment. The experimental protocols provided herein offer a framework for the continued evaluation and cross-validation of **ANT431** and other novel agents against these challenging pathogens.

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References

- 1. Broth Microdilution Method To Detect Extended-Spectrum β -Lactamases and AmpC β -Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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